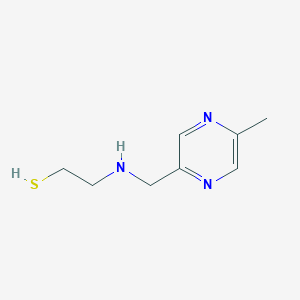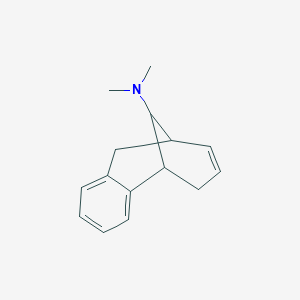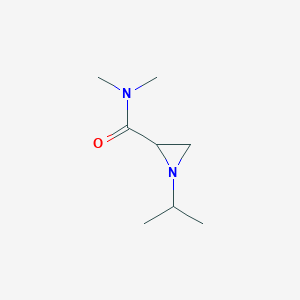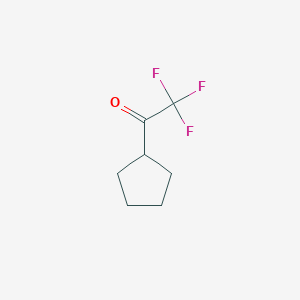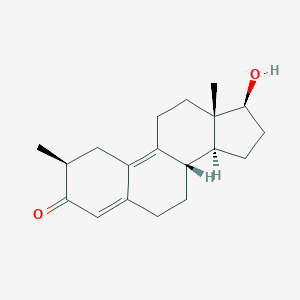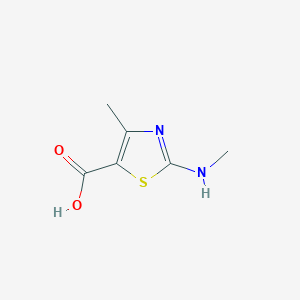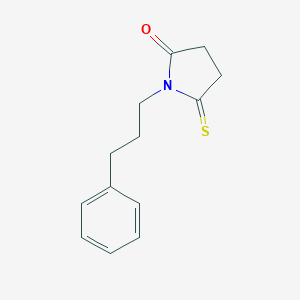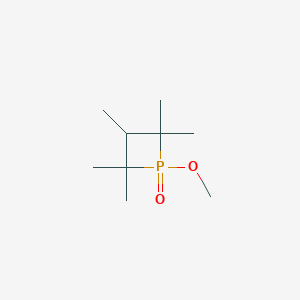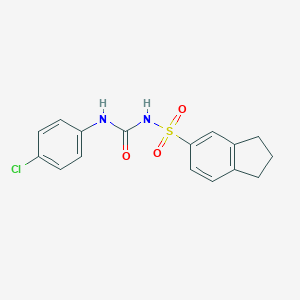
Sulofenur
Overview
Description
Sulofenur is an orally active diarylsulfonylurea derivative that was patented by the American pharmaceutical company Eli Lilly and Co. as an antitumor agent . It belongs to a new class of antineoplastic agents with a novel chemical structure and unique pharmacological and biological properties . Preclinical studies have demonstrated a wide spectrum of antitumor activity against murine solid tumors and human tumor xenografts .
Preparation Methods
Sulofenur can be synthesized using various methods. One common synthetic route involves the preparation of heteroarylsulfonyl chlorides, heteroarylsulfonamides, and aryl or heteroarylureido derivatives . The intermediates are prepared in the lab, and the structural elucidation of the newly synthesized compounds is based on elementary analysis, IR, 1H & 13C NMR, and mass spectra . Industrial production methods typically involve the preparation of this compound in suspensions using solvents like dimethyl sulfoxide and propylene glycol .
Chemical Reactions Analysis
Sulofenur undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized in vivo to yield glutathione conjugates and mercapturic acid conjugates . These conjugation reactions are reversible and subject to thiol exchange in buffered aqueous solutions . Common reagents used in these reactions include glutathione and mercapturic acid . The major products formed from these reactions are the glutathione and mercapturic acid conjugates .
Scientific Research Applications
Sulofenur has been extensively studied for its antitumor properties. It has demonstrated significant antitumor activity in preclinical studies against murine solid tumors and human tumor xenografts . In phase I and II clinical trials, this compound showed only mild toxicities, such as grade 1 to 3 anemia and methemoglobinemia . its clinical response in advanced non-small cell lung cancer was not significant . Despite this, this compound remains a valuable compound for research due to its unique chemical structure and pharmacological properties .
Mechanism of Action
The exact mechanism of action of sulofenur is not fully understood. it is known that this compound does not interfere with DNA, RNA, or protein synthesis, or with polynucleotide function . Instead, it is believed to exert its effects through the inhibition of glutathione reductase . The high protein binding of this compound requires a higher dose, which is believed to cause the side effect of anemia . The glutathione and mercapturic acid conjugates of this compound also possess anticancer activity comparable to this compound itself .
Comparison with Similar Compounds
Similar compounds include N-(3-chlorophenyl)-N-methyl-uracil-2-sulfonylurea and other diarylsulfonylurea analogs . These compounds share similar chemical structures and pharmacological properties but differ in their specific antitumor activities and toxicities . Sulofenur is unique in its high protein binding and long half-life, which distinguishes it from other chemotherapeutic agents .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJSFAJISYZPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149208 | |
| Record name | Sulofenur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110311-27-8 | |
| Record name | Sulofenur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulofenur [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulofenur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOFENUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Sulofenur and other diarylsulfonylureas (DSUs)?
A1: While the precise mechanism of action remains elusive, research suggests that DSUs like this compound do not directly interact with DNA, RNA, or protein synthesis in the same way as other antineoplastic agents. [] Instead, evidence suggests that DSUs may exert their antitumor effects through the generation of reactive intermediates, such as p-chlorophenyl isocyanate (CPIC). This reactive intermediate can carbamoylate biological macromolecules or conjugate with glutathione (GSH), potentially leading to downstream cytotoxic effects. [] Additionally, at higher concentrations, DSUs have been shown to uncouple oxidative phosphorylation in isolated mitochondria, suggesting this as another potential mechanism contributing to their cytotoxicity. []
Q2: What is the role of glutathione (GSH) in the metabolism of this compound?
A2: this compound is metabolized in vivo to generate p-chlorophenyl isocyanate (CPIC), a reactive intermediate that can conjugate with GSH. This conjugation reaction is reversible and susceptible to thiol exchange. [] The formation and potential biological effects of the GSH conjugate highlight a key metabolic pathway for this compound.
Q3: What is the molecular formula and weight of this compound?
A3: this compound, chemically known as N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, has the molecular formula C16H13ClN2O3S and a molecular weight of 348.81 g/mol.
Q4: Does the structure of the arylsulfonyl moiety in this compound influence its metabolism and toxicity?
A4: Yes, the structure of the arylsulfonyl moiety influences the metabolic formation of p-chloroaniline, a known methemoglobin-inducing agent. [] DSUs with modifications that increase the metabolic release of p-chloroaniline tend to exhibit greater methemoglobinemia in animal models. [] This finding suggests that structural modifications aimed at reducing p-chloroaniline formation could improve the safety profile of this compound analogs.
Q5: How does the high protein binding of this compound affect its in vitro and in vivo activity?
A5: this compound exhibits extensive binding to plasma proteins, consistently exceeding 99%. [, ] This high protein binding affects both its pharmacokinetic and pharmacodynamic properties. In vitro, the presence of albumin significantly reduces the cytotoxic activity of this compound, necessitating higher drug concentrations to achieve similar effects observed in albumin-free conditions. [] In vivo, the high protein binding contributes to a long elimination half-life, ranging from hours in rodents to days in dogs. []
Q6: What strategies can be employed to improve the in vitro cytotoxicity of DSUs like this compound?
A6: Since DSUs like this compound exhibit high protein binding, utilizing serum-free or albumin-free cell culture media can provide a more accurate assessment of their inherent cytotoxicity. [] Studies using albumin-free conditions demonstrated a better correlation between the unbound fraction of DSUs and their cytotoxic activity, highlighting the importance of considering protein binding when evaluating the in vitro activity of these compounds. []
Q7: How is this compound absorbed and eliminated from the body?
A7: this compound is well-absorbed following oral administration but exhibits a prolonged absorption phase. [] The primary route of elimination is through urine, with metabolites representing the majority of excreted material. [] The high protein binding of this compound contributes to its long elimination half-life, which varies significantly across species, ranging from 6 hours in rats to as long as 200 hours in dogs. []
Q8: What are the major metabolites of this compound?
A8: The primary metabolites of this compound are formed through oxidation of the indane ring. These include the 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, and 3-ketoindanyl metabolites, with the relative abundance of each varying across species. [] Additionally, metabolites derived from the cleavage of the sulfonylurea linkage, including p-chloroaniline metabolites, have been identified. []
Q9: Does the administration schedule of this compound impact its toxicity?
A9: Yes, clinical trials investigating various dosing schedules for this compound revealed that a daily x 5 schedule (with 2 days off) for 3 weeks resulted in less severe anemia and methemoglobinemia compared to a daily x 21 schedule. [] This suggests that incorporating rest periods into the dosing regimen can potentially mitigate some of the hematological toxicities associated with this compound.
Q10: Which tumor types have shown sensitivity to this compound in preclinical models?
A10: this compound has demonstrated promising preclinical activity against a wide range of tumor types, including colon adenocarcinoma, [] ovarian cancer, [] gastric cancer, [] and pancreatic carcinoma. [] Notably, this compound displayed high efficacy against MIA PaCa-2 pancreatic carcinoma xenografts, inducing complete tumor regression in this model. []
Q11: Have clinical trials confirmed the preclinical antitumor activity of this compound?
A11: While preclinical studies showed great promise, clinical trials with this compound have yielded disappointing results, with limited antitumor activity observed in patients. [, , , , ] One potential explanation for this discrepancy is the inability to achieve sufficient plasma concentrations in humans at clinically tolerable doses, primarily due to its high protein binding and unique pharmacokinetic profile. [, ]
Q12: What is known about the mechanisms of resistance to this compound?
A12: While a definitive resistance mechanism remains undefined, studies using a this compound-resistant cell line (LYC5) suggest a potential link to alterations in mitochondrial function and multidrug resistance (MDR). [] LYC5 cells exhibited cross-resistance to other DSU analogs and displayed collateral sensitivity to mitochondrial toxins and MDR-associated agents like vincristine and Actinomycin D. [] Further investigation into these resistance mechanisms is crucial for developing strategies to overcome DSU resistance and improve their clinical efficacy.
Q13: What are the primary dose-limiting toxicities associated with this compound?
A13: The primary dose-limiting toxicities observed in clinical trials with this compound are anemia and methemoglobinemia. [, , , ] These hematological toxicities are thought to be linked to the metabolic formation of p-chloroaniline from this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
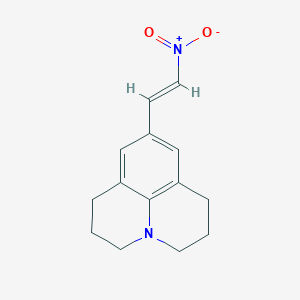
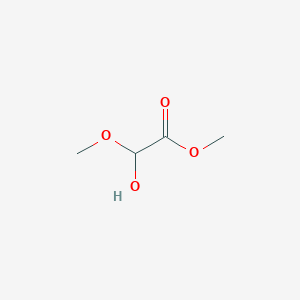
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)


